Glycyl-L-threonyl-L-seryl-L-seryl-L-prolyl-L-seryl-L-alanyl-L-aspartic acid
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Overview
Description
Glycyl-L-threonyl-L-seryl-L-seryl-L-prolyl-L-seryl-L-alanyl-L-aspartic acid is a peptide compound composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-threonyl-L-seryl-L-seryl-L-prolyl-L-seryl-L-alanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-threonyl-L-seryl-L-seryl-L-prolyl-L-seryl-L-alanyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine or threonine residues, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Protecting groups and coupling reagents like Fmoc (9-fluorenylmethoxycarbonyl) and HBTU are used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to hydroxylated peptides, while reduction can yield peptides with reduced disulfide bonds.
Scientific Research Applications
Glycyl-L-threonyl-L-seryl-L-seryl-L-prolyl-L-seryl-L-alanyl-L-aspartic acid has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases or as a drug delivery system.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Glycyl-L-threonyl-L-seryl-L-seryl-L-prolyl-L-seryl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes such as enzyme activity, receptor binding, and signal transduction. The exact mechanism depends on the peptide’s structure and the biological context in which it is studied.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-tryptophyl-L-threonyl-L-leucyl-L-asparaginyl-L-seryl-L-alanylglycyl-L-tyrosyl-L-leucyl-L-leucylglycyl-L-prolyl-D-arginyl-L-prolyl-L-lysyl-L-prolyl-L-glutaminyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-leucinamide
- L-alanyl-L-glutamine dipeptide
Uniqueness
Glycyl-L-threonyl-L-seryl-L-seryl-L-prolyl-L-seryl-L-alanyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Properties
CAS No. |
651740-12-4 |
---|---|
Molecular Formula |
C27H44N8O15 |
Molecular Weight |
720.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C27H44N8O15/c1-11(21(43)30-13(27(49)50)6-19(41)42)29-22(44)14(8-36)31-24(46)17-4-3-5-35(17)26(48)16(10-38)33-23(45)15(9-37)32-25(47)20(12(2)39)34-18(40)7-28/h11-17,20,36-39H,3-10,28H2,1-2H3,(H,29,44)(H,30,43)(H,31,46)(H,32,47)(H,33,45)(H,34,40)(H,41,42)(H,49,50)/t11-,12+,13-,14-,15-,16-,17-,20-/m0/s1 |
InChI Key |
INMJIUKQPGQOJZ-SCJYFROHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CN)O |
Origin of Product |
United States |
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